1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-pyrrolo[2,3-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that combines a thiazole ring with a pyrrolopyridine structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both thiazole and pyrrolopyridine moieties in its structure suggests it may exhibit unique chemical and biological properties.
Mechanism of Action
Target of Action
Thiazoles, a class of compounds to which this compound belongs, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Mode of Action
Thiazole derivatives have been known to interact with various biological targets to exert their effects . For instance, some thiazole compounds bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Thiazoles, in general, are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The solubility of thiazoles in various solvents suggests that the compound’s action could be influenced by the environment in which it is administered .
Biochemical Analysis
Biochemical Properties
Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects
Cellular Effects
For instance, some pyrrolopyridine derivatives have been found to inhibit the fibroblast growth factor receptor, which plays a crucial role in cell proliferation and migration .
Molecular Mechanism
Thiazole derivatives are known to be highly reactive due to an acidic proton at the C-2 position of the thiazole ring . This reactivity allows thiazole derivatives to undergo various chemical reactions, potentially leading to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules .
Metabolic Pathways
Thiazole derivatives are known to participate in various biochemical reactions, potentially interacting with various enzymes and cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-pyrrolo[2,3-b]pyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Attachment of the Thiazole to Pyrrolopyridine: The thiazole derivative is then reacted with a pyrrolopyridine precursor, often through a nucleophilic substitution reaction, to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, which may reduce the thiazole ring or other functional groups.
Substitution: The chlorine atom in the thiazole ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles in the presence of a base or catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors in diseases such as cancer or infectious diseases.
Biological Studies: It can be used as a probe to study biological pathways and mechanisms, given its potential interactions with biomolecules.
Materials Science: The compound may be explored for its electronic properties, making it useful in the development of organic semiconductors or other advanced materials.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like thiamine (vitamin B1) and various thiazole-based drugs.
Pyrrolopyridine Derivatives: Compounds used in pharmaceuticals and materials science.
Uniqueness
1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-pyrrolo[2,3-b]pyridine is unique due to the combination of thiazole and pyrrolopyridine rings, which may confer distinct chemical and biological properties not found in simpler analogs. This dual-ring structure can enhance its binding affinity and specificity for certain biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-chloro-5-(pyrrolo[2,3-b]pyridin-1-ylmethyl)-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3S/c12-11-14-6-9(16-11)7-15-5-3-8-2-1-4-13-10(8)15/h1-6H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNBFCOUOXADPMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N(C=C2)CC3=CN=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.